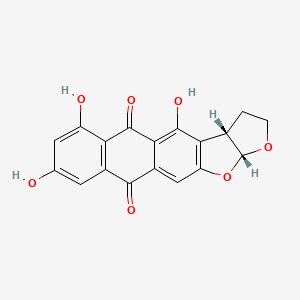

Versicolorin B

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹³C NMR studies reveal distinct signals corresponding to carbonyl carbons (δ ~190–200 ppm), aromatic carbons (δ ~110–160 ppm), and oxygenated carbons (δ ~60–90 ppm). Key assignments include:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 340.0583 (C₁₈H₁₂O₇⁺). Fragmentation pathways include:

UV-Vis Absorption Profiles

This compound exhibits strong UV absorption maxima at 260 nm (ε = 17,600) and 290 nm (ε = 29,600) due to π→π* transitions in the conjugated anthraquinone system. A shoulder at 315 nm arises from n→π* transitions in the bis-furan moiety. Solvent polarity shifts these peaks by 5–10 nm, reflecting intramolecular charge transfer.

Crystallographic Data and Computational Structural Models

While single-crystal X-ray data for this compound remains unpublished, computational models (DFT/B3LYP) predict a planar anthraquinone core with a dihedral angle of 12° between the bis-furan and aromatic systems. The minimized energy conformation stabilizes hydrogen bonds between C-6 hydroxyl and C-10 ketone groups (distance: 2.1 Å). Molecular dynamics simulations suggest rigidity in the pentacyclic framework but flexibility in the furan oxygen lone pairs.

Tautomeric and Conformational Dynamics

This compound exhibits tautomerism at the C-8 hydroxyl group, which can keto-enol tautomerize under acidic conditions. Conformational analysis reveals two dominant states:

- Closed conformation : Intramolecular H-bonding between C-4 hydroxyl and furan oxygen (ΔG = 0 kcal/mol).

- Open conformation : Solvent-exposed hydroxyl groups (ΔG = +2.3 kcal/mol). Equilibrium favors the closed form in nonpolar solvents (e.g., chloroform), while polar solvents (e.g., DMSO) stabilize the open form.

Structure

3D Structure

Properties

CAS No. |

4331-22-0 |

|---|---|

Molecular Formula |

C18H12O7 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1 |

InChI Key |

BABJNKGTTYCTOO-ULCDLSAGSA-N |

SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Canonical SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Other CAS No. |

16049-49-3 |

Synonyms |

versicolorin B versicolorin C vesicolorin B, (+-) |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Aflatoxins

Versicolorin B serves as an intermediate in the biosynthesis of aflatoxins, specifically in the conversion to Versicolorin A and subsequently to other toxic metabolites. The pathway begins with the precursor versiconal, which is converted into this compound through the action of the enzyme this compound synthase, encoded by the aflK gene. This enzyme plays a dual role, facilitating critical steps in aflatoxin production, including the conversion of 5'-oxoaverantin to averufin .

Key Steps in Aflatoxin Biosynthesis:

- Conversion of Norsolorinic Acid to Averantin: This initial step is crucial for the production of aflatoxins.

- Formation of this compound: The transformation from versiconal to this compound marks a pivotal point in the pathway.

- Subsequent Conversions: this compound is further transformed into Versicolorin A, which can then lead to various aflatoxins, including AFB1 and AFG1, known for their carcinogenic properties .

Genetic Studies

Research has focused on understanding the genetic regulation of aflatoxin biosynthesis, particularly through gene knockout studies involving aflK. Deletion mutants lacking this gene exhibit reduced sclerotial production and aflatoxin biosynthesis, highlighting its essential role . This genetic manipulation provides insights into potential biocontrol strategies against aflatoxin-producing fungi.

Biocontrol Strategies

Studies have explored using biological control agents to inhibit aflatoxin production. For instance, certain strains of Trichoderma have been shown to affect the expression of genes involved in aflatoxin biosynthesis, including those regulating this compound synthesis . These findings suggest potential applications in agricultural practices to mitigate aflatoxin contamination in crops.

Toxicological Research

This compound's role as a precursor to highly toxic aflatoxins has made it a subject of toxicological studies aimed at understanding its effects on human health. Research indicates that compounds derived from this biosynthetic pathway are linked to liver cancer and other health issues associated with dietary exposure to contaminated foods . Understanding these pathways can help develop better detection methods and risk assessment strategies.

Case Study 1: Gene Knockout in A. flavus

A study conducted on A. flavus demonstrated that knocking out the aflK gene resulted in significantly lower levels of aflatoxin production compared to wild-type strains. This case highlights the potential for genetic interventions in controlling mycotoxin levels in agricultural products .

Case Study 2: Biocontrol Agent Efficacy

Research evaluating various biocontrol agents showed that specific strains could effectively reduce aflatoxin levels by targeting key enzymes involved in its biosynthesis, including those acting on this compound. This approach offers a promising avenue for reducing mycotoxin contamination without relying on chemical fungicides .

Data Table: Summary of Key Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Versicolorin A (VER A)

- Structure : VER A (C₁₈H₁₀O₇) differs from VER B by the presence of a dihydrobisfuran ring in VER B versus a tetrahydrobisfuran in VER A .

- Biosynthetic Role: VER A is a downstream metabolite derived from VER B via desaturation by the cytochrome P450 monooxygenase AflL (VerB). This step determines the bifurcation into AFB₁/AFG₁ (dihydrobisfuran) or AFB₂/AFG₂ (tetrahydrobisfuran) pathways .

- Toxicity : VER A is mutagenic but less toxic than AFB₁ (~1.5–5% of AFB₁’s potency in Ames tests). However, it serves as a predictive biomarker for AFB₁ contamination in crops due to its earlier accumulation .

Dothistromin

- Structure: Dothistromin, produced by the pine pathogen Dothistroma pini, shares a difuranoanthraquinone backbone with VER B but lacks the hydroxylation pattern seen in aflatoxin precursors .

- Biosynthetic Role : Homologs of aflatoxin biosynthetic genes (e.g., aflK) are present in D. pini, suggesting evolutionary conservation of polyketide-derived toxin pathways. However, dothistromin functions as a phytotoxin rather than a mycotoxin .

Patulin

- Structure : Patulin (C₇H₆O₄), a lactone mycotoxin, is structurally distinct from VER B but shares enzymatic parallels. The patE gene in Aspergillus clavatus encodes a enzyme with 59% similarity to VBS, catalyzing steps in patulin biosynthesis .

- Biosynthetic Role : PatE closes the lactone ring of patulin, analogous to VBS’s role in bisfuran cyclization. However, patulin biosynthesis diverges early from the aflatoxin pathway .

- Toxicity: Patulin is a food contaminant with acute toxicity but lacks the DNA-binding bisfuran moiety critical for aflatoxin’s carcinogenicity .

Sterigmatocystin (ST)

- Structure: ST, a penultimate precursor to AFB₁, contains a xanthone moiety instead of the anthraquinone core of VER B .

- Biosynthetic Role : In Aspergillus nidulans, the stcN gene (homolog of aflK) facilitates ST biosynthesis. VER B is absent in this pathway, emphasizing divergence in intermediate utilization between ST and aflatoxin pathways .

Comparative Data Table

| Compound | Molecular Formula | Key Structural Feature | Biosynthetic Role | Enzyme Involved | Organism | Toxicity/Function |

|---|---|---|---|---|---|---|

| Versicolorin B | C₁₈H₁₂O₇ | Dihydrobisfuran ring | Aflatoxin precursor, sclerotial regulation | This compound synthase (AflK/VBS) | Aspergillus spp. | Intermediate, low toxicity |

| Versicolorin A | C₁₈H₁₀O₇ | Tetrahydrobisfuran ring | AFB₁ precursor, predictive biomarker | AflL (desaturase) | Aspergillus spp. | Mutagenic (1.5–5% of AFB₁) |

| Dothistromin | C₁₈H₁₄O₈ | Difuranoanthraquinone | Phytotoxin in pine blight | Homologs of aflK | Dothistroma pini | Plant pathogenicity |

| Patulin | C₇H₆O₄ | Lactone | Mycotoxin in fruit decay | PatE (VBS homolog) | Aspergillus clavatus | Acute toxicity |

| Sterigmatocystin | C₁₈H₁₂O₆ | Xanthone | ST pathway precursor | StcN (AflK homolog) | Aspergillus nidulans | Carcinogenic precursor |

Key Research Findings

Regulatory Role of VER B : Deletion of aflK in A. flavus reduces aflatoxin production by 90% and impairs sclerotial formation, linking VER B synthesis to fungal virulence .

Structural Determinants : The bisfuran ring in VER B is critical for AFB₁’s DNA adduct formation. Modifications to this structure (e.g., in VER A) alter toxicity profiles .

Evolutionary Conservation : Homologs of aflK in D. pini and A. clavatus underscore the functional importance of cyclase enzymes in polyketide toxin pathways .

Predictive Utility : VER A’s early accumulation in contaminated crops (2–28× higher than AFB₁) supports its use as a pre-harvest biomarker for aflatoxin risk .

Preparation Methods

Fermentation and Mycelial Extraction

Aspergillus versicolor and A. parasiticus are primary sources for versicolorin B isolation. Mycelia cultured in YES medium (2% yeast extract, 20% sucrose) with dichlorvos (100 ppm) yield ~85 mg of this compound per liter. Extraction involves:

Chromatographic Purification

Crude extracts are subjected to alumina column chromatography using chloroform as the mobile phase. this compound elutes as a yellow fraction, which is further recrystallized from acetone to yield pure crystals (216°C melting point, [α]D = -147° in dioxane).

Table 2: Extraction and Purification Parameters

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent System | Chloroform-methanol (3:1) | 85 mg/L | |

| Chromatography Medium | Alumina (activity II–III) | 75% | |

| Recrystallization Solvent | Acetone | 98% |

Chemical Synthesis Approaches

Nonenzymatic Reduction and Oxidation

While enzymatic methods dominate, chemical reduction of emodin hydroquinone to tetrahydroanthracenone derivatives has been explored. Sodium dithionite-mediated reduction of emodin yields emodin hydroquinone, which is enzymatically reduced by AflM (a homolog of VBS) to (R)-3,8,9,10-tetrahydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one. This two-step process achieves up to 82% enantiomeric excess but remains tangential to this compound synthesis.

Analytical Methods for Characterization

Chiral HPLC for Stereochemical Analysis

Chiralcel OD and OJ columns (Daicel Chemical Industries) resolve this compound enantiomers using n-hexane-ethanol-TFA mobile phases. For example, a Chiralcel OD column with n-hexane-ethanol-TFA (90:10:0.2, v/v/v) separates (1'R,2'S)-versicolorin B (retention time: 14.2 min) from its (1'S,2'R)-counterpart (12.8 min).

Spectroscopic Data

Challenges and Recent Advances

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of Versicolorin B in complex biological matrices?

- Methodological Answer : A combination of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is effective for quantification and preliminary identification. Nuclear magnetic resonance (NMR) spectroscopy should be employed for structural elucidation, focusing on key functional groups (e.g., hydroxyl and lactone moieties). Elemental analysis is critical to confirm purity, particularly for novel derivatives. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards .

Q. How is this compound's role in aflatoxin biosynthesis experimentally validated?

- Methodological Answer : Gene knockout studies in Aspergillus species (e.g., A. parasiticus) combined with LC-MS metabolite profiling can identify biosynthetic intermediates. Comparative analysis between wild-type and mutant strains should quantify aflatoxin precursors (e.g., versicolorin A, sterigmatocystin). Enzymatic assays using purified polyketide synthase (PKS) and oxidoreductases are required to confirm substrate specificity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay duration, and metabolite stability. Use factorial design experiments to isolate confounding factors (e.g., solvent effects, endotoxin contamination). Statistical models (e.g., ANOVA with post-hoc tests) should validate reproducibility across independent labs. Include negative controls for endotoxins and solvent toxicity in all assays .

Q. What are the key challenges in the total synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Stereochemical complexity at the bis-furanoid system requires asymmetric catalysis or chiral pool strategies. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) to maximize yield. Purification challenges due to polar intermediates can be addressed via preparative HPLC with gradient elution. Full spectroscopic data (NMR, IR, HRMS) must be provided for all synthetic intermediates to ensure reproducibility .

Q. How can researchers integrate multi-omics data to elucidate this compound's regulatory mechanisms in fungal systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify biosynthetic gene clusters, proteomics (LC-MS/MS) to quantify enzyme expression, and metabolomics (untargeted MS) to map metabolic flux. Bioinformatics tools (e.g., antiSMASH for gene cluster prediction) and pathway enrichment analysis (e.g., KEGG) are essential for data integration. Validate hypotheses via CRISPR-Cas9 gene editing followed by phenotypic screening .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Bootstrap resampling can assess confidence intervals for small sample sizes. For reproducibility, raw data (e.g., absorbance readings, cell counts) must be archived in repositories like Zenodo, with metadata detailing experimental conditions .

Q. How should researchers handle variability in this compound production across fungal strains?

- Methodological Answer : Standardize culture conditions (e.g., pH, temperature, carbon source) using factorial experiments. Quantify intra- and inter-strain variability via coefficient of variation (CV) analysis. Genome-wide association studies (GWAS) can identify genetic loci linked to production yield, with qPCR validation of candidate genes .

Experimental Design Considerations

Table 1 : Key Variables in this compound Research Design

| Variable Type | Examples | Control Strategies |

|---|---|---|

| Biological | Fungal strain variability | Use isogenic mutant lines |

| Chemical | Solvent polarity, purity | Include solvent-only controls |

| Analytical | Column degradation in HPLC | Regular column calibration |

| Environmental | Temperature fluctuations | Use climate-controlled incubators |

Source: Adapted from guidelines on experimental rigor and reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.